1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H6ClF3NO It is a derivative of ethanone, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 5-position The ethanone moiety is further substituted with three fluorine atoms, making it a trifluoroethanone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with trifluoroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino and chlorine groups on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino and chlorine groups on the phenyl ring can also participate in various interactions, influencing the compound’s overall reactivity and biological activity. The exact pathways and molecular targets depend on the specific context of its use and the nature of the interacting species.
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chlorine substitutions on the phenyl ring but lacks the trifluoroethanone moiety.
2-Amino-2’,5-dichlorobenzophenone: Similar structure with an additional chlorine substitution.
2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Another related compound with different substituents on the phenyl ring.
Uniqueness: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical properties such as increased electrophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKSRMDODJGCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450926 | |
Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154598-53-5 | |
Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154598-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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